1-Arachidoyl-2-oleoyl-3-palmitoyl-rac-glycerol
Description
[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate is a triacylglycerol (TAG) with the systematic name 3-[(9Z)-octadec-9-enoyloxy]-2-(octadecanoyloxy)propyl icosanoate . It is structured as a glycerol backbone esterified with three fatty acids:
- Icosanoic acid (20:0) at the sn-3 position,
- Stearic acid (18:0) at the sn-2 position,
- Oleic acid (18:1(9Z)) at the sn-1 position.
Its molecular formula is C₅₉H₁₀₆O₆ (molecular weight: ~903.43 g/mol). The compound is classified as TAG(20:0/18:0/18:1) or TG(56:1), reflecting its 56 total carbons and one double bond from the oleoyl chain . As a mixed-saturation TAG, it exhibits intermediate physical properties between fully saturated and highly unsaturated lipids, making it relevant in lipid metabolism studies and industrial applications like food science and pharmaceuticals .
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h26,29,54H,4-25,27-28,30-53H2,1-3H3/b29-26- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKYRFUPKVVPAH-WCTVFOPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H108O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Arachidoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (arachidic acid, oleic acid, and palmitic acid). The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as plant oils and butterfat. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-Arachidoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the oleic acid moiety to single bonds.
Hydrolysis: Hydrolysis of the ester bonds in the compound yields glycerol and the respective fatty acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated triacylglycerols.
Hydrolysis: Glycerol, arachidic acid, oleic acid, and palmitic acid.
Scientific Research Applications
The compound exhibits significant biological activity, particularly in the context of cell membrane dynamics and signaling pathways. Its structural characteristics allow it to integrate into lipid bilayers, influencing membrane fluidity and permeability. Research indicates that it may play a role in modulating inflammatory responses and cellular signaling mechanisms.
Cell Membrane Studies
- Lipid Bilayer Formation : The compound is utilized in studies examining the formation and stability of lipid bilayers, which are essential for cellular integrity.
- Membrane Fluidity : Investigations into how this compound affects membrane fluidity can provide insights into its potential role in drug delivery systems.
Pharmacological Research
- Drug Delivery Systems : Due to its amphiphilic nature, it can be used to develop nanocarriers for targeted drug delivery, enhancing the bioavailability of hydrophobic drugs.
- Therapeutic Agents : Studies have explored its potential as an anti-inflammatory agent, particularly in conditions characterized by excessive inflammation.
Metabolomics
- Biomarker Discovery : The compound has been identified in various biological samples, making it a candidate for biomarker studies related to metabolic disorders.
- NMR Spectroscopy : It is analyzed using NMR techniques to understand its interactions within biological systems and its metabolic pathways .
Case Studies
Mechanism of Action
The mechanism of action of 1-Arachidoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol involves its incorporation into lipid droplets and cellular membranes. It influences lipid metabolism by interacting with enzymes involved in lipid synthesis and degradation. The compound’s effects on liver health are mediated through its impact on lipid storage and mobilization pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triacylglycerols (TAGs) with Varied Fatty Acid Profiles
Example 1: TAG(18:1/18:1/18:1) (Triolein)
- Molecular Formula : C₅₇H₁₀₄O₆.
- Key Features : Three oleic acid (18:1) chains confer high unsaturation, resulting in a lower melting point (−4°C) compared to the main compound.
- Applications : Used as a liquid lipid standard and in cosmetic formulations .
Example 2: TAG(20:0/20:0/20:0) (Triarachidin)
- Molecular Formula : C₆₃H₁₂₂O₆.
- Key Features : Fully saturated structure with high melting point (~75°C), making it solid at room temperature.
- Applications : Stabilizer in processed foods and pharmaceutical tablets .
Comparison Insight :
The main compound’s mixed saturation (20:0/18:0/18:1) balances fluidity and stability, offering versatility in formulations requiring semi-solid consistency .
Phospholipids with Glycerol Backbones
Example 1: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphorylcholine (POPC)
- Molecular Formula: C₄₃H₈₁NO₈P.
- Functional Groups : Phosphorylcholine head group.
- Key Features : Zwitterionic phospholipid with amphiphilic properties.
- Applications : Lipid bilayer models, drug delivery systems, and membrane protein studies .
Example 2: Sodium,[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate
- Molecular Formula : C₃₇H₇₀NaO₈P.
- Functional Groups : Phosphate group (ionized as sodium salt).
- Key Features : Bacterial phosphatidylglycerol analog.
- Applications : Vesicle aggregation assays and membrane mimicry .
Comparison Insight: Unlike phospholipids, the main compound lacks a polar head group, rendering it non-amphiphilic and unsuitable for membrane systems. However, its hydrophobic nature makes it ideal for energy storage and encapsulation of lipophilic drugs .
Phosphoester Derivatives
Example: [2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate
- Molecular Formula: C₄₀H₇₈NO₈P.
- Functional Groups: Phosphate ester, methylaminoethoxy group.
- Key Features : Predicted collision cross-section (CCS) of 283.4 Ų ([M+H]⁺) for mass spectrometry studies.
- Applications : Research in lipid signaling and enzymatic interactions .
Comparison Insight: The phosphate and methylaminoethoxy groups in this compound enable hydrogen bonding and charge interactions, contrasting with the main compound’s nonpolar ester linkages. This structural difference dictates divergent roles in biological systems .
Data Table: Structural and Functional Comparison
Research Findings and Industrial Relevance
- Synthetic Accessibility: Custom synthesis of similar compounds (e.g., 95% purity, 1g scale) is feasible via advanced esterification and purification techniques, as noted by Shenzhen Aituo Chemical’s capabilities .
- Analytical Methods : Quality control relies on NMR, MS, and HPLC to verify fatty acid composition and stereochemistry .
- Biological Significance : The Z-configuration of the oleoyl chain in the main compound influences membrane fluidity and enzymatic hydrolysis rates in lipid metabolism .
Biological Activity
Introduction
The compound [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate is a complex lipid characterized by its long hydrophobic chains and multiple ester linkages. Its structure comprises a propyl backbone with hexadecanoyloxy and octadec-9-enoyl groups, which contribute to its unique biochemical properties. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology and biochemistry.
Molecular Structure
The molecular formula of [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate is , with a molecular weight of approximately 760.08 g/mol. The compound features:
- Hydrophobic chains : Essential for membrane interactions.
- Ester linkages : Contributing to its stability and reactivity.
Comparison with Related Compounds
| Compound Type | Structure Characteristics | Unique Features |
|---|---|---|
| Glycerolipids | Glycerol backbone with fatty acids | Energy storage |
| Phospholipids | Glycerol backbone with phosphate group | Major component of cell membranes |
| Sphingolipids | Sphingosine backbone with fatty acids | Involved in signaling and membrane integrity |
| Target Compound | Propyl backbone with multiple fatty acyl groups | Potential anti-inflammatory and signaling roles |
This comparison highlights the unique aspects of [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate, particularly its specific functional groups that may confer distinct biological activities not found in other lipid classes.
- Anti-inflammatory Properties : Similar compounds have been shown to modulate inflammatory responses, suggesting that [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate may play a role in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Cell Signaling : As a lipid, it may participate in various signaling pathways that regulate cellular functions, including apoptosis and proliferation.
- Membrane Fluidity Modulation : Its long hydrophobic chains can influence the physical properties of cellular membranes, potentially affecting the activity of membrane-bound proteins.
Predictive Models
Predictive models have been developed to assess the potential biological activities of [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate based on its structural characteristics. These models indicate significant interactions with biological systems, particularly in inflammatory and signaling pathways.
In Vivo Studies
Research has demonstrated that lipids similar to [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate exhibit anti-inflammatory effects in animal models. For instance, studies involving the administration of related lipid compounds have shown a reduction in markers of inflammation in rodent models subjected to induced inflammatory conditions.
In Vitro Studies
In vitro assays have indicated that [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate can modulate cell signaling pathways associated with inflammation. These studies typically involve cultured human cells treated with varying concentrations of the compound, assessing changes in cytokine production and cell viability.
Q & A
Q. What are the established synthetic protocols for [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate, and how can purity be optimized?
Methodological Answer: Synthesis typically involves sequential esterification of glycerol derivatives with activated fatty acid derivatives (e.g., acyl chlorides or anhydrides). For example:
Stepwise Acylation : Start with sn-glycerol, protect specific hydroxyl groups, and react with hexadecanoic acid (palmitic acid) under basic conditions (e.g., pyridine/DMAP) to form the 3-hexadecanoyloxy intermediate.
Stereoselective Introduction of (Z)-Octadec-9-enoyl Group : Use (Z)-octadec-9-enoic acid (oleic acid) with coupling agents like DCC/DMAP to ensure retention of the cis-configuration at the 2-position.
Final Esterification : React with icosanoic acid (arachidic acid) at the remaining hydroxyl group.
Purification : Employ silica gel chromatography (hexane:ethyl acetate gradients) and verify purity via HPLC (C18 column, acetonitrile/isopropanol mobile phase) or GC-MS for fatty acid residue analysis. Purity >95% is achievable with careful solvent selection and temperature control .
Q. Which analytical techniques are most reliable for confirming the (Z)-configuration of the octadec-9-enoyl group?
Methodological Answer:
- ¹H-NMR Spectroscopy : The (Z)-configuration is confirmed by coupling constants (J ≈ 10–12 Hz for cis double bonds) and chemical shifts (δ 5.32–5.38 ppm for olefinic protons) .
- FTIR Spectroscopy : Absorbance at ~3000 cm⁻¹ (C-H stretching of cis double bonds) and 720 cm⁻¹ (out-of-plane bending) .
- Raman Spectroscopy : Peaks at 1650–1660 cm⁻¹ (C=C stretching) and 1260–1300 cm⁻¹ (cis-CH₂ scissoring) .
- Comparison with Standards : Use triolein (cis) and trielaidin (trans) as references for spectroscopic calibration .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations be applied to study the interaction of this compound with lipid bilayers?
Methodological Answer:
Membrane Model Construction : Use POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayers as a biomimetic system. Insert the compound into the bilayer using software like GROMACS or CHARMM .
Parameterization : Derive force field parameters (e.g., CHARMM36 or Lipid17) for the compound’s acyl chains and glycerol backbone.
Simulation Conditions : Run simulations at 310 K and 1 atm pressure with periodic boundary conditions. Monitor lipid tail order parameters (S₀₀) and lateral diffusion coefficients.
Key Metrics :
Q. What experimental strategies resolve contradictions in reported data on the compound’s phase behavior?
Methodological Answer: Discrepancies in phase transition temperatures (e.g., gel-to-liquid crystalline) may arise from:
- Sample Heterogeneity : Ensure purity via preparative HPLC and MALDI-TOF MS.
- Hydration Effects : Use differential scanning calorimetry (DSC) under controlled humidity (e.g., 50% RH) to standardize water content.
- Isomer Contamination : Quantify trans-isomer content using ATR-FTIR with trielaidin/triolein calibration curves .
- Collaborative Validation : Cross-validate findings with independent labs using identical protocols (e.g., heating rates in DSC: 1°C/min) .
Q. How can researchers optimize the compound’s stability during long-term storage for in vitro studies?
Methodological Answer:
- Oxidation Prevention : Store under argon at −80°C in amber vials. Add antioxidants (e.g., 0.01% BHT) to lipid suspensions.
- Lyophilization : Freeze-dry in sucrose or trehalose matrices to prevent acyl chain hydrolysis.
- Stability Monitoring : Use LC-MS to track degradation products (e.g., free fatty acids) monthly. Purity should remain >90% over 12 months .
Data Contradictions and Mitigation
- Synthesis Yields : Discrepancies in reported yields (e.g., 70–96% in vs. 20) may stem from solvent purity (anhydrous vs. technical grade) or reaction time optimization. Replicate conditions precisely.
- Biological Activity : Variability in membrane interaction studies could arise from differences in bilayer composition (e.g., DPPC vs. POPC). Standardize model membranes across experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
